Product packaging for Bowdichione(Cat. No.:CAS No. 53774-75-7)

Bowdichione

Cat. No.: B1238062
CAS No.: 53774-75-7
M. Wt: 298.25 g/mol
InChI Key: GCAIEHBYLQNGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bowdichione is a naturally occurring flavonoid quinone compound, with a systematic name of 2-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)-5-methoxy-2,5-cyclohexadiene-1,4-dione and a molecular formula of C16H10O6 . It has been identified in certain mangrove-associated plant species belonging to the genus Dalbergia . In scientific research, this compound has been recognized as a key monomeric component in traditional herbal formulations such as Lian Hua Qing Wen capsules . Studies investigating the mechanism of this formulation have highlighted this compound's potential role in regulating the inflammatory response. Cellular experiments and bioinformatics analyses suggest that compounds like this compound may contribute to the reduction of key pro-inflammatory mediators, including CSF2 and IFNG, which are associated with M1 macrophage polarization . This positions this compound as a compound of interest for researchers in immunology and inflammation. This compound is presented here as a high-purity standard for research purposes only. It is intended for use in laboratory investigations to further elucidate its biochemical properties, mechanism of action, and potential applications in life science research. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O6 B1238062 Bowdichione CAS No. 53774-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53774-75-7

Molecular Formula

C16H10O6

Molecular Weight

298.25 g/mol

IUPAC Name

2-(7-hydroxy-4-oxochromen-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H10O6/c1-21-15-6-12(18)10(5-13(15)19)11-7-22-14-4-8(17)2-3-9(14)16(11)20/h2-7,17H,1H3

InChI Key

GCAIEHBYLQNGAF-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C(=CC1=O)C2=COC3=C(C2=O)C=CC(=C3)O

Canonical SMILES

COC1=CC(=O)C(=CC1=O)C2=COC3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Bowdichione

The presence of this compound has been documented in several species of the Dalbergia genus, which are renowned for their rich phytochemical profiles. These trees and shrubs, commonly known as rosewoods, are distributed across tropical regions and have been a source of various bioactive compounds.

Dalbergia Species as Primary Producers

Research has confirmed the heartwood of several Dalbergia species as the principal natural source of this compound. Notably, these include:

Dalbergia odorifera : Often referred to as fragrant rosewood, the heartwood of this species is a well-documented source of this compound. phcog.com Phytochemical analyses have consistently identified this compound among a host of other flavonoids and isoflavonoids present in this plant. phcog.com

Dalbergia parviflora : This species, a thorny liana found in Southeast Asia, has also been identified as a producer of this compound. Studies on the chemical constituents of its heartwood have led to the isolation and characterization of this isoflavone (B191592).

Dalbergia nitida : While the presence of this compound in Dalbergia nitida is not as extensively documented as in the aforementioned species, the phytochemical diversity of the Dalbergia genus suggests its potential presence. It is important to distinguish Dalbergia nitida from Bowdichia nitida, a different genus from which cassane-type diterpenes, but not this compound, have been isolated. uvic.catheferns.infocommonorganicchemistry.comveeprho.com

Table 1: Primary Botanical Sources of this compound

Species Common Name Plant Part Containing this compound
Dalbergia odorifera Fragrant Rosewood Heartwood
Dalbergia parviflora - Heartwood

Other Identified Natural Sources

To date, the documented natural occurrence of this compound appears to be confined to the Dalbergia genus. Extensive phytochemical investigations of other plant families have not yet reported the presence of this specific isoflavone. Further research into related genera within the Fabaceae family may potentially reveal new sources.

Advanced Isolation Techniques for this compound

The isolation of this compound from its natural plant sources is a multi-step process that involves initial extraction followed by sophisticated purification techniques to separate it from a complex mixture of other phytochemicals.

Chromatographic Separations

Chromatography is a fundamental technique for the separation of chemical compounds. In the context of this compound isolation, column chromatography and High-Performance Liquid Chromatography (HPLC) are indispensable tools.

Column Chromatography : This is a primary and widely used method for the initial fractionation of plant extracts. libretexts.org The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. uvic.ca A solvent or a mixture of solvents (the mobile phase) is then passed through the column. uvic.cacommonorganicchemistry.comwikipedia.orgrochester.edu Compounds within the extract separate based on their differential affinities for the stationary and mobile phases. For the separation of isoflavonoids like this compound, a common approach involves using a gradient of non-polar to polar solvents, such as mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727). wikipedia.orgrochester.edu Fractions are collected sequentially and analyzed for the presence of the target compound.

High-Performance Liquid Chromatography (HPLC) : HPLC offers a higher resolution and is often used for the final purification of compounds isolated from column chromatography fractions. mfd.org.mk In a typical reversed-phase HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of an acid (e.g., formic acid) to improve peak shape. veeprho.comresearchgate.netlibretexts.org The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of compounds with different polarities.

Extraction Methods from Plant Matrices

The initial step in isolating this compound involves extracting the compound from the plant material, typically the powdered heartwood.

The most common method is solvent extraction . This involves macerating or percolating the dried and powdered plant material with a suitable solvent. The choice of solvent is crucial and is based on the polarity of the target compound. For isoflavonoids like this compound, methanol or ethanol (B145695) are frequently used, often in a successive extraction process starting with less polar solvents to remove fats and waxes. libretexts.org Hot extraction methods, such as Soxhlet extraction, can also be employed to increase efficiency. Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract, which then undergoes chromatographic separation.

Table 2: Overview of Isolation Techniques for this compound

Technique Description Purpose in this compound Isolation
Solvent Extraction Maceration, percolation, or Soxhlet extraction of plant material with organic solvents. To obtain a crude extract containing this compound and other phytochemicals from the plant matrix.
Column Chromatography Separation of compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through. Initial fractionation of the crude extract to separate this compound from other major compound classes.

| High-Performance Liquid Chromatography (HPLC) | A high-pressure chromatographic technique that provides high-resolution separation. | Final purification of this compound from closely related compounds to achieve high purity. |

Biosynthetic Pathways and Precursors

General Flavonoid and Isoflavonoid (B1168493) Biosynthesis

The journey to Bowdichione begins with the phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway converts the amino acid phenylalanine into p-coumaroyl-CoA in a series of enzymatic steps frontiersin.org. p-Coumaroyl-CoA then serves as a crucial entry point into flavonoid biosynthesis encyclopedia.pubfrontiersin.org.

The key steps in the general flavonoid and isoflavonoid biosynthesis are as follows:

Chalcone (B49325) Synthesis : The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by the enzyme Chalcone Synthase (CHS) and results in the formation of a chalcone, such as naringenin (B18129) chalcone encyclopedia.pubfrontiersin.org.

Isomerization to Flavanone (B1672756) : The resulting chalcone is then isomerized by Chalcone Isomerase (CHI) to form a flavanone, a critical intermediate. For example, naringenin chalcone is converted to naringenin encyclopedia.pubfrontiersin.org. In some legumes, Chalcone Reductase (CHR) acts in concert with CHS to produce a 6'-deoxychalcone, which is then isomerized by a type II CHI to form a 5-deoxyflavanone like liquiritigenin (B1674857) encyclopedia.pubfrontiersin.org.

Aryl Migration to Form Isoflavone (B191592) : The defining step in isoflavonoid biosynthesis is the migration of the B-ring from the C-2 to the C-3 position of the flavanone backbone. This reaction is catalyzed by a cytochrome P450 enzyme known as Isoflavone Synthase (IFS) frontiersin.orgfrontiersin.org. This conversion yields an unstable 2-hydroxyisoflavanone (B8725905) intermediate, which is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the stable isoflavone core structure, such as daidzein (B1669772) or genistein (B1671435) frontiersin.orgfrontiersin.org.

These core isoflavones then undergo a variety of modifications, including hydroxylation, methylation, glycosylation, and acylation, to produce the vast diversity of isoflavonoids found in nature frontiersin.org.

Proposed Biosynthetic Route to this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route can be proposed based on the known biosynthesis of related isoflavonoids and the structure of this compound itself encyclopedia.pubrsc.org. This compound has been isolated from plants such as Dalbergia parviflora, Dalbergia odorifera, and Bowdichia nitida encyclopedia.pubresearchgate.netiajps.com.

The proposed pathway to this compound likely begins from a common isoflavone precursor, such as daidzein or formononetin (B1673546), which are products of the general isoflavonoid pathway nih.govscielo.br. The subsequent steps are hypothesized to involve:

Hydroxylation of the B-ring : The isoflavone precursor likely undergoes hydroxylation at the C-2' and C-5' positions of the B-ring. These reactions are typically catalyzed by cytochrome P450 monooxygenases, such as isoflavone 2'-hydroxylase (I2'H) and isoflavone 3'-hydroxylase (I3'H), although the specific enzyme for the C-5' position is not well-defined nih.govwikipedia.org.

Methylation : The structure of this compound contains a methoxy (B1213986) group. This is likely introduced by an O-methyltransferase (OMT) enzyme, which transfers a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the isoflavone skeleton frontiersin.org. For instance, formononetin is a methylated derivative of daidzein.

Formation of the Quinone Ring : The most characteristic feature of this compound is the 1,4-benzoquinone (B44022) moiety on its B-ring encyclopedia.pub. The formation of this quinone ring is likely the final step in the pathway, occurring through the oxidation of a dihydroxylated B-ring precursor researchgate.netamazonaws.comencyclopedia.pub. This oxidation could be catalyzed by enzymes such as peroxidases or laccases, which are known to be involved in the oxidation of phenolic compounds amazonaws.com. The oxidation of a catechol (ortho-dihydroxy) or hydroquinone (B1673460) (para-dihydroxy) arrangement on the B-ring would lead to the corresponding ortho- or para-quinone researchgate.netencyclopedia.pub. Given this compound's structure, the precursor would be a hydroquinone.

A plausible precursor for the final oxidation step could be an isoflavone with hydroxyl groups at the C-2' and C-5' positions of the B-ring.

Enzymatic Systems Involved in this compound Formation

The biosynthesis of this compound is dependent on a series of specific enzymes that catalyze each step of the proposed pathway. While the exact enzymes have not been isolated and characterized for this compound synthesis, we can infer their classes based on analogous reactions in flavonoid and isoflavonoid metabolism frontiersin.orgfrontiersin.org.

Enzyme Class Proposed Role in this compound Biosynthesis
Phenylalanine Ammonia Lyase (PAL) Initiates the phenylpropanoid pathway by converting phenylalanine to cinnamic acid. frontiersin.org
Cinnamate-4-Hydroxylase (C4H) A cytochrome P450 enzyme that hydroxylates cinnamic acid. encyclopedia.pubfrontiersin.org
4-Coumarate:CoA Ligase (4CL) Activates p-coumaric acid to its CoA ester. encyclopedia.pubfrontiersin.org
Chalcone Synthase (CHS) Catalyzes the formation of the chalcone backbone. encyclopedia.pubfrontiersin.org
Chalcone Isomerase (CHI) Isomerizes the chalcone into a flavanone. encyclopedia.pubfrontiersin.org
Isoflavone Synthase (IFS) A key cytochrome P450 enzyme that catalyzes the aryl migration to form the isoflavone skeleton. frontiersin.orgfrontiersin.org
2-Hydroxyisoflavanone Dehydratase (HID) Dehydrates the unstable 2-hydroxyisoflavanone intermediate. frontiersin.orgfrontiersin.org
Cytochrome P450 Hydroxylases (e.g., I2'H, I3'H) Responsible for the specific hydroxylation patterns on the isoflavone B-ring. nih.govwikipedia.org
O-Methyltransferases (OMTs) Catalyze the methylation of hydroxyl groups on the isoflavone structure. frontiersin.org
Oxidoreductases (e.g., Peroxidases, Laccases) Likely involved in the final oxidation of the dihydroxylated B-ring to form the quinone structure. amazonaws.com

In Dalbergia species, various isoflavonoid-modifying enzymes, including β-glucosidases and various hydroxylases, have been identified, supporting the presence of a complex enzymatic machinery for producing diverse isoflavonoids nih.govacs.org.

Genetic and Molecular Regulation of Biosynthesis in Producing Organisms

The production of isoflavonoids, including likely this compound, in plants like Dalbergia odorifera is tightly regulated at the genetic level. This regulation often occurs in response to environmental stimuli such as mechanical wounding or pathogen attack, which can induce the formation of heartwood where these compounds accumulate nih.govmdpi.com.

Transcriptome analyses of D. odorifera have revealed that the genes encoding the enzymes of the flavonoid and isoflavonoid biosynthetic pathways are significantly upregulated in response to such stresses nih.govmdpi.com. Differentially expressed genes (DEGs) associated with isoflavonoid biosynthesis, including those for PAL, C4H, 4CL, CHS, CHI, and various hydroxylases and methyltransferases, have been identified in the transition zone of the wood where heartwood formation is active nih.govmdpi.com.

The coordination of this gene expression is controlled by transcription factors (TFs). Key families of TFs involved in regulating flavonoid biosynthesis include:

MYB transcription factors : These are known to be major regulators of the phenylpropanoid and flavonoid pathways. In soybean, for example, the R1 MYB transcription factor GmMYB176 has been shown to regulate multiple steps in isoflavonoid biosynthesis by activating genes like Chalcone Synthase 8 (CHS8) frontiersin.org. It is highly probable that similar MYB TFs regulate the specific branch of the pathway leading to this compound in Dalbergia and Bowdichia species.

bHLH (basic Helix-Loop-Helix) and WD40 proteins : These TFs often form a complex with MYB proteins (the MBW complex) to co-regulate the expression of flavonoid biosynthetic genes frontiersin.org.

Studies on D. odorifera suggest that phytohormone signaling pathways, particularly those involving ethylene, play a crucial role in triggering the expression of these biosynthetic genes and, consequently, the accumulation of flavonoids and isoflavonoids in the heartwood mdpi.com. This complex regulatory network ensures that specialized metabolites like this compound are produced at the right time and place to fulfill their biological roles.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. emerypharma.comhuji.ac.ilnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in the characterization of bowdichione. google.comresearchgate.netresearchgate.net

1D NMR (¹H and ¹³C): ¹H NMR spectra provide information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR spectra reveal the carbon framework of the molecule. hmdb.cahmdb.canmrprobe.org In the case of this compound, analysis of ¹H and ¹³C NMR data allows for the initial assignment of protons and carbons within the isoflavone (B191592) scaffold and the quinone ring. amazonaws.comchemfaces.cn

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is employed. emerypharma.comgoogle.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds, which is critical for connecting the different structural fragments of this compound.

Through the collective interpretation of these NMR data, the planar structure of this compound has been unequivocally determined. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound. chromatographyonline.combioanalysis-zone.comlabmanager.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the elemental composition with high accuracy. bioanalysis-zone.comnih.govyoutube.com For this compound, HRMS data confirms its molecular formula, providing corroborating evidence for the structure elucidated by NMR spectroscopy. researchgate.netresearchgate.netacs.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. noblelight.comtechnologynetworks.comdenovix.com The resulting spectrum provides information about the electronic transitions within the molecule, which is characteristic of its chromophore system. The UV spectrum of this compound is consistent with its isoflavone quinone structure, showing absorption bands attributable to the aromatic rings and the quinone moiety. amazonaws.comresearchgate.net

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uni-muenchen.de The IR spectrum of this compound displays characteristic absorption bands for functional groups such as carbonyls (from the quinone and the γ-pyrone ring) and aromatic rings, further supporting the proposed structure. amazonaws.comuni-muenchen.de

Synthetic Chemistry and Structural Analogs

Total Synthesis Approaches to Bowdichione

While a definitive, multi-step total synthesis of this compound is not extensively detailed in readily available literature, plausible synthetic routes can be constructed based on established methodologies for isoflavone (B191592) and quinone synthesis. Retrosynthetic analysis suggests that a practical approach would involve the convergent assembly of the isoflavone core followed by the crucial formation of the quinone ring.

A prominent strategy for isoflavone synthesis involves the Suzuki-Miyaura coupling reaction, which is well-suited for constructing the C3-aryl bond characteristic of this class of compounds. acs.orgnih.gov This approach would begin with a suitably protected and substituted 3-iodochromone as one coupling partner and an arylboronic acid representing the B-ring as the other.

Key Synthetic Steps:

Chromone (B188151) Formation and Iodination: The synthesis would commence with a substituted 2-hydroxyacetophenone, which undergoes cyclization with a formylating agent (e.g., N,N-dimethylformamide dimethyl acetal) to form a chromone ring. Subsequent iodination at the C3 position yields the key 3-iodochromone intermediate. nih.gov

Suzuki-Miyaura Coupling: The 3-iodochromone is then coupled with a dimethoxy-substituted phenylboronic acid under palladium catalysis to construct the complete dimethoxyisoflavone skeleton. acs.org

Oxidative Demethylation: The final and critical step is the conversion of the dimethoxy-substituted B-ring into the p-quinone moiety. This transformation is an oxidative demethylation, which can be achieved with potent oxidizing agents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or Fremy's salt. This step directly yields the target molecule, this compound.

StepReaction TypeKey ReagentsIntermediate/Product
1Cyclization/Iodination2-Hydroxyacetophenone derivative, DMF-DMA, I23-Iodochromone
2Suzuki-Miyaura Coupling3-Iodochromone, Arylboronic acid, Pd(PPh3)4, BaseDimethoxyisoflavone precursor
3Oxidative DemethylationCeric Ammonium Nitrate (CAN)This compound
This table outlines a plausible and efficient synthetic pathway for the total synthesis of this compound.

Semi-Synthesis and Biotransformation Strategies

Semi-synthetic and biotechnological methods provide alternative avenues to this compound, often starting from more abundant, structurally related natural products.

Semi-Synthesis: A logical semi-synthetic approach would involve the direct oxidation of an isoflavone precursor that already contains a di-hydroxy substituted B-ring (a catechol moiety). Such precursors may be accessible from natural sources or through the demethylation of a dimethoxyisoflavone. The oxidation of catechols to ortho-quinones can be accomplished with a variety of reagents. researchgate.netresearchgate.net Mild oxidants are preferred to avoid degradation of the isoflavone core.

Biotransformation: Biotransformation utilizes enzymatic systems to perform specific and selective chemical conversions. While the direct enzymatic conversion to this compound is not established, the metabolism of isoflavones by microorganisms and plants is an active area of research. nih.govnih.gov Enzymes such as laccases and tyrosinases are known to catalyze the oxidation of phenolic compounds to quinones. researchgate.netacs.org A potential biotransformation strategy could involve incubating a suitable isoflavone precursor, such as one with a catechol B-ring, with a microorganism known to express these types of oxidative enzymes. This approach offers the potential for a greener and highly selective synthesis under mild, aqueous conditions. acs.orgchemrxiv.orgmanchester.ac.uk

StrategyPrecursorKey TransformationMethod/Reagents
Semi-synthesisIsoflavone with Catechol B-ringOxidationo-Iodoxybenzoic acid (IBX), Salcomine/O2
BiotransformationIsoflavone with Phenolic B-ringEnzymatic OxidationLaccase or Tyrosinase-producing microorganism
This table compares potential semi-synthetic and biotransformation strategies for producing this compound or its analogs.

Design and Synthesis of this compound Derivatives and Analogs

To investigate the SAR of this compound, synthetic analogs with systematic structural modifications are required. These modifications can be introduced at either the isoflavone core or the quinone moiety.

The isoflavone scaffold offers multiple sites for derivatization. The A-ring contains a free hydroxyl group and a methoxy (B1213986) group. The C7-hydroxyl is a nucleophilic site that can be readily alkylated or acylated to form a library of ether and ester derivatives. Conversely, cleavage of the C5-methoxy ether would provide a dihydroxy analog, altering the hydrogen-bonding capabilities and polarity of the A-ring.

The quinone ring is a highly reactive and electronically significant part of the this compound molecule. Its electrophilic nature allows for Michael-type additions. nih.gov For example, reaction with thiols can introduce various sulfur-containing side chains onto the quinone ring, which can modulate the compound's redox potential and biological activity. The reduction of the quinone to its corresponding hydroquinone (B1673460) represents another fundamental modification, drastically changing its electronic properties and ability to participate in redox cycling. This transformation can be achieved using standard reducing agents like sodium dithionite (B78146) or sodium borohydride.

Chemical Reactivity and Stability in Synthetic Contexts

The chemical behavior of this compound is dominated by the reactivity of its p-quinone ring, which is a strong electrophile and oxidant.

Chemical Reactivity: The quinone moiety is susceptible to nucleophilic attack, particularly 1,4-Michael addition by soft nucleophiles such as thiols (e.g., glutathione). nih.gov This reactivity is a crucial factor to consider during synthetic manipulations and in biological environments. The quinone can also undergo redox cycling, a process where it is reduced to a semiquinone radical and then re-oxidized, potentially generating reactive oxygen species. This redox activity is central to the biological effects of many quinone-containing natural products.

Stability: The stability of this compound is a significant consideration for its synthesis, handling, and storage. Quinones are known to be sensitive to pH. ajpojournals.org Under basic conditions, they can be particularly unstable and prone to decomposition through hydration and other pathways. ajpojournals.orgharvard.edu In acidic media, many quinones exhibit greater stability. nih.gov Furthermore, due to their conjugated system and oxidative nature, quinones can be susceptible to degradation upon exposure to light and atmospheric oxygen. Therefore, synthetic operations involving this compound should ideally be conducted under an inert atmosphere and with protection from light to prevent the formation of degradation products.

ConditionExpected Behavior of this compound
Acidic (pH < 7) Generally stable.
Basic (pH > 7) Potential for degradation/decomposition of the quinone moiety. ajpojournals.org
Nucleophiles (e.g., R-SH) Michael addition to the quinone ring. nih.gov
Reducing Agents (e.g., NaBH4) Reduction to the corresponding hydroquinone.
Oxidizing Agents The quinone is already in a high oxidation state, but strong oxidants could lead to degradation. nih.gov
Light/Air Susceptible to photochemical reactions and oxidative degradation.
This table summarizes the anticipated reactivity and stability of this compound under various common synthetic conditions.

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Cellular and Subcellular Target Identification

The precise cellular and subcellular targets of Bowdichione remain largely uncharacterized. The following sections outline the status of research in key areas of target identification.

Proteomic Profiling in Response to this compound

Genetic Screens (e.g., CRISPR/Cas9, RNAi) for Modulators

Chemical Probe-Based Target Engagement Studies

The development and use of a chemical probe derived from this compound for target engagement studies have not been reported in the scientific literature. Chemical probes, often incorporating functionalities like photoaffinity labels or biotin (B1667282) tags, are essential for the direct identification and validation of a small molecule's binding partners within a native biological context. nih.govplos.orgresearchgate.netnih.govnih.govbayer.comnih.govchemicalprobes.org The synthesis of a this compound-based probe would be a critical step toward definitively identifying its molecular targets. nih.govplos.orgresearchgate.netnih.govnih.govbayer.comnih.govchemicalprobes.org

Molecular Mechanisms of Action

While direct target identification remains elusive, some research provides insights into the potential molecular pathways modulated by this compound.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, HIF-1α)

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, cell survival, and immunity. frontiersin.orgwikipedia.orgmdpi.comnih.govsigmaaldrich.comnih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.orgnih.gov Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for proteasomal degradation. wikipedia.orgnih.gov This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes. wikipedia.orgnih.gov Inhibition of this pathway can occur at various points, including the prevention of IκB degradation or the direct inhibition of the IKK complex. nih.govplos.orgplos.orgscbt.com While this compound has been noted for its anti-inflammatory potential, the specific molecular interactions and mechanisms by which it might influence the NF-κB signaling cascade have not been experimentally elucidated.

HIF-1α Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). mdpi.complos.orgoncotarget.comnih.govbmbreports.orgresearchgate.netnih.govfrontiersin.org Under normal oxygen levels, HIF-1α is rapidly degraded. mdpi.comnih.gov In hypoxic environments, HIF-1α is stabilized and activates genes involved in angiogenesis, glucose metabolism, and other adaptive responses. mdpi.comfrontiersin.org The stability of HIF-1α is primarily controlled by post-translational modifications like hydroxylation and ubiquitination, though oxygen-independent regulatory mechanisms also exist. mdpi.comnih.govbmbreports.org There is currently no direct experimental evidence detailing how this compound may affect the stability or activity of HIF-1α. plos.orgoncotarget.com

Interaction with Specific Enzymes or Receptors (e.g., mitochondrial respiration inhibition)

Interaction with Estrogen Receptors: In silico docking simulations have suggested a potential interaction between this compound and the estrogen receptor alpha (ERα). assaygenie.com These computational models provide a hypothesis for a direct molecular interaction. However, experimental validation through established biochemical methods, such as competitive binding assays, is required to confirm this interaction and to determine the binding affinity and functional consequences. amherst.edunih.govepa.govthermofisher.com

Mitochondrial Respiration Inhibition: As of now, there are no published studies investigating the direct effects of this compound on mitochondrial function. Therefore, it remains unknown whether this compound interacts with and inhibits any of the mitochondrial respiratory chain complexes or otherwise impacts cellular oxygen consumption.

Antioxidant and Pro-oxidant Activities in Cellular Systems

Phenolic compounds can exhibit a dual role, acting as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage, or as pro-oxidants by generating ROS, which can induce cellular damage and even cell death. frontiersin.orgfrontiersin.org This dual activity is often dependent on factors such as the compound's concentration, the cellular redox environment, and the presence of transition metal ions. frontiersin.orgwikipedia.org

Cellular antioxidant activity is commonly assessed using assays like the Cellular Antioxidant Activity (CAA) assay, which measures the ability of a compound to inhibit the formation of ROS induced by a chemical stressor within live cells. encyclopedia.pubsemanticscholar.org These assays provide more biologically relevant data than simple chemical tests as they account for cellular uptake, metabolism, and localization of the compound. mdpi.comnih.gov

Conversely, the pro-oxidant activity of a compound can be harnessed for therapeutic benefit, such as in cancer therapy, where inducing oxidative stress in malignant cells can lead to apoptosis. frontiersin.orgnih.gov This pro-oxidant effect can be triggered by the auto-oxidation of polyphenols, leading to the formation of superoxide (B77818) anions and hydrogen peroxide. frontiersin.org

In the context of this compound, one study identified it as a key monomeric component of the Lian Hua Qing Wen capsules. nih.gov This herbal formulation was found to alleviate the inflammatory response in M1 macrophages by significantly reducing the mRNA expression of inflammatory mediators like CCR5, CSF2, IFNG, and TNF. nih.gov While this points to an anti-inflammatory role, the specific contribution of this compound and its direct antioxidant or pro-oxidant mechanism in this cellular context remains to be elucidated.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. nih.gov For this compound, specific SAR studies are not extensively reported, but analysis of related isoflavonoids provides valuable insights into the potential roles of its structural features.

Correlating Structural Features with Mechanistic Effects

The biological activity of flavonoids is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on their aromatic rings. nih.gov For instance, in the context of antibacterial activity, the presence of hydroxyl groups at specific positions on the aromatic rings of flavonoids is known to enhance their efficacy. nih.gov Conversely, the methylation of these active hydroxyl groups generally leads to a decrease in antibacterial activity. nih.gov The lipophilicity of the molecule, which can be modified by substituents like prenyl groups, is also a critical determinant of activity. nih.gov

In the case of this compound, its specific arrangement of methoxy and hydroxyl groups on the isoflavone (B191592) scaffold would be a key determinant of its biological effects. SAR studies on other flavonoids have shown that:

The presence of a hydroxyl group at the C-7 position is often important for anti-S. aureus and anti-MRSA activity.

Hydrophobic substituents like prenyl groups can enhance antibacterial activity. nih.gov

Regarding anti-inflammatory activity, SAR studies on various heterocyclic compounds have demonstrated that the nature and position of substituents significantly impact their effects. For example, in a series of piperlotines, the electronic properties of substituents on the aromatic ring were found to be strong determinants of anti-inflammatory activity. scielo.org.mx For this compound, the electron-donating nature of its methoxy groups and the hydrogen-bonding capacity of its hydroxyl group would be critical features in its interaction with inflammatory targets.

Computational Approaches to SAR Prediction

Computational methods are increasingly used to predict the biological activity of compounds based on their structure, providing a powerful tool for SAR analysis. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties and structural descriptors with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For this compound, computational approaches could be employed to:

Predict its affinity for various biological targets.

Estimate its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov

Compare its predicted activity with a library of known active compounds to identify potential mechanisms of action.

One study did perform an in-silico analysis of this compound and other anti-inflammatory compounds, suggesting it possesses good human intestinal absorption and binds to carrier proteins in the blood. innovareacademics.in This type of computational prediction is a crucial first step in understanding the SAR of this compound.

Computational and In Silico Modeling

Computational modeling has been a primary tool for investigating the biological potential of this compound, offering insights into its molecular interactions and pharmacokinetic properties.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method has been used to study the interaction of this compound with potential biological targets.

One notable study performed molecular docking of 349 natural anti-inflammatory compounds, including this compound, against the NF-κB p50/p65 protein, a key regulator of inflammation. innovareacademics.in The results indicated that these compounds are active NF-κB inhibitors. innovareacademics.in In a related study, computer simulations were used to validate the binding stability of key monomeric components of the Lian Hua Qing Wen formula, which includes this compound, with key protein targets involved in inflammation. nih.gov

Molecular dynamics (MD) simulations can further refine docking results by simulating the movement of the protein-ligand complex over time, providing information on the stability of the interaction and conformational changes. frontiersin.org While specific MD simulation data for this compound is not detailed in the available literature, it represents a logical next step to validate docking predictions.

Table 1: In Silico Docking and ADMET Profile of this compound

ParameterPredicted FindingReference
Target Protein NF-κB p50/p65 innovareacademics.in
Predicted Activity Active NF-κB inhibitor innovareacademics.in
Human Intestinal Absorption Predicted to be good innovareacademics.in
Plasma Protein Binding Predicted to bind to carrier proteins innovareacademics.in
CYP2D6 Inhibition Predicted not to inhibit CYP450 enzyme innovareacademics.in

This table is based on predictive in silico data.

Pharmacophore Elucidation for Target Binding

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.net Pharmacophore modeling can be used to identify new compounds that are likely to bind to a specific target. researchgate.net

A study on anti-inflammatory compounds from medicinal plants for ulcerative colitis included this compound in its analysis. researchgate.net The pharmacophore studies suggested that the selected compounds, including this compound, were likely to have fewer side effects. researchgate.net The generation of a pharmacophore model for a set of active compounds that includes this compound can help in designing new molecules with similar or improved anti-inflammatory activity. researchgate.net

Analytical Methodologies for Quantitative and Qualitative Research

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of isoflavonoids like Bowdichione from complex mixtures. wikipedia.orgopenaccessjournals.comresearchgate.net Its application is essential for creating chemical fingerprints of plant extracts, such as those from the Dalbergia species, where this compound is a known constituent. cu.edu.egresearchgate.netresearchgate.net

The development of an HPLC method typically involves reversed-phase chromatography, which is well-suited for moderately polar compounds like this compound. researchgate.net In this approach, a non-polar stationary phase (often a C18 column) is used with a polar mobile phase, usually a gradient mixture of water (often acidified with acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). wikipedia.orgresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the spectral identification of the compound and its quantification based on absorption maxima. mdpi.comscribd.com

For quantitative analysis, the HPLC method must be thoroughly validated according to established guidelines. africanjournalofbiomedicalresearch.com This validation process ensures the reliability of the results and typically includes the assessment of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). japsonline.comnih.gov Linearity is established by creating a calibration curve from standard solutions of known concentrations, with a high correlation coefficient (R² > 0.99) indicating a direct relationship between detector response and concentration. japsonline.com Studies on the aqueous extract of Dalbergia hancai have utilized HPLC to generate fingerprint chromatograms, identifying this compound as one of several key flavonoid constituents. researchgate.net

ParameterTypical Conditions for Flavonoid AnalysisPurpose
Chromatography System High-Performance Liquid Chromatography (HPLC)To separate components in a liquid mixture. shimadzu.com
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)The stationary phase that interacts with the sample components, separating them based on polarity. japsonline.com
Mobile Phase Gradient of Acetonitrile and acidified waterThe solvent that carries the sample through the column. A gradient elution changes the solvent composition over time for better separation. japsonline.com
Flow Rate 1.0 mL/minThe speed at which the mobile phase moves through the column. africanjournalofbiomedicalresearch.com
Detector Photodiode Array (PDA) or UV-VisTo detect and quantify the separated components as they elute from the column. africanjournalofbiomedicalresearch.com
Injection Volume 10-20 µLThe amount of sample introduced into the system.
Column Temperature Ambient or controlled (e.g., 25-40 °C)To ensure reproducible retention times. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comwikipedia.org This technique is primarily used for the analysis of volatile and semi-volatile compounds. thermofisher.com It finds extensive use in environmental monitoring, food and flavor analysis, and forensic toxicology. wikipedia.orgnews-medical.net

The application of GC-MS to the direct analysis of isoflavonoids like this compound is less common than HPLC because these compounds generally have low volatility due to their polarity and molecular weight. thermofisher.com To be analyzed by GC, they typically require a chemical derivatization step to convert them into more volatile and thermally stable analogs. However, the high temperatures used in the GC injection port and oven (often up to 300°C) can potentially cause thermal degradation of complex molecules, which could lead to the analysis of breakdown products rather than the original compound. wikipedia.org

StepDescription
1. Sample Injection The liquid sample is injected into the GC, where it is vaporized in a heated inlet. scioninstruments.com
2. Separation An inert carrier gas (e.g., helium) transports the vaporized compounds through a long, thin capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. thermofisher.com
3. Elution Compounds with lower boiling points and less interaction with the stationary phase travel faster and elute from the column first. thermofisher.com
4. Ionization As compounds exit the GC column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (Electron Ionization - EI) or undergo a softer chemical reaction (Chemical Ionization - CI) to become charged ions. scioninstruments.com
5. Mass Analysis The charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio. technologynetworks.com
6. Detection A detector records the abundance of each fragment at its specific m/z, generating a mass spectrum for each compound. technologynetworks.com
7. Data Analysis The resulting chromatogram shows peaks at different retention times, and the mass spectrum of each peak is used to identify the compound by comparison to spectral libraries. journalijbcrr.com

Advanced Detection Techniques (e.g., UPLC-HRESIMS)

To overcome the limitations of conventional methods and to achieve higher sensitivity and specificity, advanced analytical techniques are employed. Ultra-Performance Liquid Chromatography (UPLC), often coupled with High-Resolution Mass Spectrometry (HRMS), represents a significant advancement for the analysis of phytochemicals like this compound. measurlabs.com

UPLC systems use columns with smaller particle sizes (sub-2 µm), which operate at higher pressures than traditional HPLC systems. waters.comnih.gov This results in a dramatic increase in resolution, sensitivity, and speed of analysis, allowing for better separation of complex mixtures and shorter run times. youtube.com

When coupled with a high-resolution mass spectrometer, such as a Time-of-Flight (ToF) or Orbitrap analyzer, using an electrospray ionization (ESI) source, the system (UPLC-HRESIMS) provides highly accurate mass measurements. youtube.com This precision allows for the determination of the elemental composition of an analyte, enabling the unambiguous identification of this compound even in a complex matrix without a pure reference standard. Data from the Metabolomics Workbench indicates that this compound has been analyzed using ESI-MS, providing precise mass-to-charge ratio information crucial for its identification. metabolomicsworkbench.org This level of performance is invaluable for metabolomics studies and the detailed phytochemical investigation of plant extracts. nih.gov

TechniqueAnalyte InformationApplication in this compound Research
UPLC Retention TimeProvides faster and higher-resolution separation compared to HPLC. measurlabs.com
HRESIMS High-Accuracy Mass-to-Charge Ratio (m/z)Allows for the determination of the elemental formula (e.g., C₁₆H₁₀O₆ for this compound).
Isotopic PatternFurther confirms the elemental composition.
MS/MS FragmentationProvides structural information by breaking the molecule apart and analyzing the fragments. nih.gov

Reported Mass Spectrometry Data for this compound metabolomicsworkbench.org

ParameterValue
Standardized Name This compound
Formula C₁₆H₁₀O₆
Ionization Mode ESI Positive
Observed m/z 299.0553

Standardization and Reference Material Development for Research

The standardization of plant extracts and the availability of certified reference materials are fundamental for ensuring the quality, consistency, and reproducibility of research findings. cu.edu.eg For a compound like this compound, which is often studied as part of a complex extract from medicinal plants, standardization is essential for correlating the chemical profile with biological activity. researchgate.net

The development of a reference material is a meticulous process. nih.gov It begins with the sourcing of high-purity material, either through isolation from a natural source (like Dalbergia heartwood) or through chemical synthesis. The isolated or synthesized compound is then rigorously purified and characterized using a battery of analytical techniques (e.g., NMR, MS, HPLC) to confirm its identity and purity.

Once a high-purity primary standard is established, it can be used to create well-characterized reference materials of plant extracts. This process involves:

Sourcing and Processing: Obtaining and processing the raw plant material under controlled conditions to ensure consistency. nih.gov

Homogenization: Grinding and mixing the processed material to create a homogenous powder from which representative samples can be drawn. nih.gov

Characterization: Quantifying the content of marker compounds, such as this compound, in the homogenized material using validated analytical methods like HPLC.

Stability Testing: Assessing the stability of the reference material under various storage conditions to establish a shelf-life.

These reference materials are indispensable for the quality control of herbal products, for the validation of analytical methods, and for ensuring that data from different laboratories can be reliably compared. nih.gov The availability of a this compound reference standard is a prerequisite for accurate quantitative analysis in pharmacokinetic, toxicological, and efficacy studies.

Future Research Directions and Translational Perspectives Academic Focus

Unexplored Biosynthetic Avenues

The biosynthesis of natural products offers profound insights into their chemical ecology and potential for bioengineering. For Bowdichione, future research should prioritize the elucidation of its biosynthetic pathway. A metabogenomics approach, which integrates metabolomic and genomic data, could be instrumental in identifying the biosynthetic gene clusters (BGCs) responsible for its production in the source organism. nih.gov Key research questions would include:

Identification of the core biosynthetic enzymes: What are the key polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), or other core enzymes involved in assembling the this compound scaffold?

Elucidation of tailoring steps: What enzymatic modifications (e.g., oxidation, methylation, glycosylation) are responsible for the final structure of this compound?

Regulatory mechanisms: How is the expression of the this compound BGC regulated in its native producer?

Understanding these biosynthetic pathways could pave the way for heterologous expression and engineered biosynthesis of this compound and its precursors.

Novel Synthetic Methodologies for Analogs

The chemical synthesis of this compound and its analogs is crucial for confirming its structure, providing a sustainable supply for research, and enabling the exploration of structure-activity relationships (SAR). Future synthetic efforts should focus on developing novel and efficient methodologies. nih.govresearchgate.net Important areas of investigation include:

Total Synthesis: Developing a robust and scalable total synthesis of this compound.

Analog Synthesis: Creating a library of this compound analogs with systematic modifications to different parts of the molecule. nih.gov This will be vital for probing its mechanism of action and optimizing its biological activity.

Methodology Development: Exploring new synthetic reactions and strategies that could be applied to the construction of the this compound core structure or the introduction of diverse functional groups. mdpi.com

The development of innovative synthetic routes will be a critical enabler for the broader biological investigation of this compound.

Advanced Mechanistic Elucidation in Complex Biological Systems (Non-Human/Non-Clinical)

To understand the therapeutic potential of this compound, it is essential to elucidate its mechanism of action in relevant biological systems. Initial studies should be conducted in non-human and non-clinical models to identify its molecular targets and affected pathways. Research in this area could involve:

Target Identification: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific proteins or other biomolecules that this compound interacts with.

Pathway Analysis: Using cell-based assays and model organisms (e.g., yeast, zebrafish) to determine the cellular pathways modulated by this compound.

Structural Biology: Determining the three-dimensional structure of this compound in complex with its biological target(s) to understand the molecular basis of its activity.

These mechanistic studies will provide a solid foundation for any future translational applications.

Development of High-Throughput Screening Assays for Analog Discovery (Academic Context)

The discovery of novel this compound analogs with improved properties can be accelerated through the development of high-throughput screening (HTS) assays. bmglabtech.combellbrooklabs.comox.ac.uk These assays would enable the rapid evaluation of the biological activity of a large number of synthetic analogs. Key considerations for developing such assays include:

Assay Format: Designing robust and miniaturized biochemical or cell-based assays that are amenable to automation. pharmtech.com

Target-Based vs. Phenotypic Screening: Deciding between a target-based approach (if the molecular target is known) or a phenotypic screen to identify compounds with a desired biological effect. bellbrooklabs.com

Data Analysis: Implementing sophisticated data analysis pipelines to identify "hit" compounds and prioritize them for further investigation.

HTS platforms will be instrumental in efficiently exploring the chemical space around the this compound scaffold to identify next-generation compounds.

Integration of Omics Data for Systems-Level Understanding

A systems biology approach, integrating various "omics" datasets, can provide a holistic understanding of the biological effects of this compound. nih.govnih.govfiveable.me This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to the compound. Future research in this area should aim to:

Generate Multi-Omics Datasets: Profile the changes in gene expression, protein levels, and metabolite concentrations in biological systems treated with this compound.

Integrative Data Analysis: Employ computational tools and bioinformatics pipelines to integrate these multi-omics datasets and identify key perturbed networks and pathways. frontiersin.orgmdpi.com

Model Biological Responses: Develop computational models that can predict the systemic effects of this compound and its analogs based on their molecular interactions.

This systems-level understanding will be crucial for predicting the broader biological implications of this compound and guiding its future development.

Q & A

Q. What methodologies are recommended for isolating and purifying Bowdichione from natural sources?

Isolation requires solvent selection based on this compound’s polarity (e.g., ethyl acetate or methanol for extraction). Subsequent purification involves chromatographic techniques like HPLC or column chromatography, with purity validated via NMR and mass spectrometry. Experimental protocols must detail solvent ratios, temperature, and pressure to ensure reproducibility .

Key Steps Purpose
Solvent extractionMaximize yield of target compound
Fractional crystallizationRemove impurities with similar solubility
HPLC purificationAchieve >95% purity for structural analysis

Q. How can researchers validate the structural elucidation of this compound using spectroscopic data?

Combine multi-nuclear NMR (¹H, ¹³C, DEPT) with high-resolution mass spectrometry (HRMS) to confirm molecular formula and functional groups. X-ray crystallography is critical for absolute stereochemical determination. Cross-validate findings against published spectral databases and synthetic analogs to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Use cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays for target-specific activity) with appropriate controls (positive/negative controls, solvent blanks). Dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., ANOVA) are essential to minimize false positives .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reported pharmacological targets?

Adopt a multi-omics approach:

  • Transcriptomics : Identify differentially expressed genes post-treatment.
  • Proteomics : Validate protein binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Metabolomics : Track downstream metabolic perturbations.
    Contradictions often arise from cell-line specificity or off-target effects; use isogenic cell models to isolate variables .

Q. What strategies address conflicting data on this compound’s bioavailability in preclinical models?

  • Pharmacokinetic replication : Standardize administration routes (oral vs. intravenous) across studies.
  • Method triangulation : Compare LC-MS/MS (quantitative) with radiolabeled tracing (qualitative).
  • Species-specific factors : Adjust for metabolic enzyme differences (e.g., CYP450 isoforms in rodents vs. primates) .

Q. How should researchers design experiments to investigate this compound’s synergistic effects with other compounds?

Use combination indices (e.g., Chou-Talalay method) to quantify synergy/additivity/antagonism. Fixed-ratio designs (e.g., 1:1, 1:2) with dose-matrix analysis are critical. Include mechanistic studies (e.g., Western blotting for pathway crosstalk) to contextualize interactions .

Q. What computational approaches enhance the predictive modeling of this compound’s structure-activity relationships (SAR)?

  • Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using flexible docking algorithms.
  • MD simulations : Assess binding stability over 100+ ns trajectories.
  • QSAR models : Prioritize descriptors (e.g., logP, polar surface area) validated via leave-one-out cross-validation .

Methodological Frameworks

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO framework : Define Population (e.g., cell lines), Intervention (this compound dose), Comparison (controls), Outcomes (IC₅₀, pathway modulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.